2-Methylcyclopropanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUPRFXIMWVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306706 | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-58-1 | |
| Record name | NSC179405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylcyclopropanecarboxamide and Analogous Cyclopropane Systems
Foundational Cyclopropanation Strategies in 2-Methylcyclopropanecarboxamide (B1330506) Synthesis
The direct formation of the cyclopropane (B1198618) ring by adding a single carbon atom to a double bond is a cornerstone of cyclopropane synthesis. These methods often involve highly reactive intermediates like carbenes or carbenoids.
Carbenes (R₂C:) are neutral, divalent carbon species with six valence electrons, making them highly reactive intermediates. Carbenoids, on the other hand, are reagents that behave like carbenes but are not free carbenes themselves. Both are pivotal in the synthesis of cyclopropanes from alkenes.
The Simmons-Smith reaction is a well-established and versatile method for cyclopropanation that avoids the use of the hazardous diazomethane (B1218177). Developed in 1958 by Howard E. Simmons and Ronald D. Smith, this reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This carbenoid then reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring, meaning the stereochemistry of the starting alkene is retained in the product. chemistry-reaction.com
The mechanism proceeds through a "butterfly-type" three-centered transition state. chemistry-reaction.com The reaction is generally favored for electron-rich alkenes. chemistry-reaction.com Steric hindrance can play a role, with the cyclopropanation typically occurring on the less hindered face of the double bond. chemistry-reaction.com Functional groups such as hydroxyl groups on the alkene substrate can act as directing groups, influencing the stereochemical outcome of the reaction. chemistry-reaction.com
A significant modification to the original Simmons-Smith protocol is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. This often leads to increased reactivity. Cheaper alternatives to diiodomethane, such as dibromomethane, have also been explored.
| Reagent System | Description | Key Features |
| Classic Simmons-Smith | Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) | Stereospecific, avoids diazomethane, can be expensive. |
| Furukawa Modification | Diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) | Increased reactivity compared to the classic system. |
The photolysis of diazomethane (CH₂N₂) is a method to generate the simplest carbene, methylene (B1212753) (CH₂). When exposed to light, diazomethane loses a molecule of nitrogen gas (N₂), a very stable molecule, to form the highly reactive methylene carbene. This carbene can then add to an alkene to form a cyclopropane.
This reaction is also stereospecific, with the stereochemistry of the alkene being preserved in the cyclopropane product. For example, the reaction of methylene with cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane, while the reaction with trans-2-butene produces trans-1,2-dimethylcyclopropane. However, the high toxicity and explosive nature of diazomethane make this method less favorable for many applications.
Intramolecular cyclization reactions provide an alternative route to cyclopropane rings, starting from acyclic precursors that contain the necessary functional groups to facilitate ring closure.
The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester. wikipedia.org While highly effective for forming five- and six-membered rings, it is generally not suitable for the synthesis of smaller rings like cyclopropanes. wikipedia.orglibretexts.org
However, other intramolecular ester cyclization methods can be employed. For instance, the intramolecular reaction of a molecule containing both an ester and a suitable leaving group can lead to the formation of a cyclopropane ring.
A related approach involves the intramolecular cyclization of hydroxy acids to form lactones (cyclic esters). youtube.com This typically involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon. youtube.com
The intramolecular cyclization of γ-halogenated compounds is a viable method for synthesizing cyclopropane derivatives. For example, the synthesis of cyclopropanecarboxylic acid can be achieved from γ-chlorobutyronitrile. youtube.com In this process, a base is used to deprotonate the carbon alpha to the nitrile group, creating a nucleophile. youtube.com This nucleophile then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form the three-membered ring. youtube.com Although the initial equilibrium to form the nucleophile may not be favorable, the subsequent intramolecular cyclization is very fast and effectively drives the reaction forward. youtube.com
Similarly, the cyclization of other γ-halogenated precursors, such as amides, can be used to form cyclopropane rings. The key steps involve the formation of a carbanion which then displaces the halide in an intramolecular fashion.
Intramolecular Cyclization Approaches
Stereoselective and Asymmetric Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound and related cyclopropane systems is a significant challenge in organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Achieving high levels of stereocontrol is paramount, and to this end, several sophisticated synthetic methodologies have been developed. These strategies can be broadly categorized into two main approaches: the use of chiral auxiliaries to direct the stereochemical outcome of reactions and the application of biocatalytic methods that leverage the inherent stereoselectivity of enzymes.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. The auxiliary introduces a chiral environment, causing the formation of one diastereomer in preference to another. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is highly reliable and offers predictable stereochemical outcomes based on well-established models.
Evans oxazolidinones, developed by David A. Evans, are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. ursa.catrsc.orgresearchgate.netsantiago-lab.com They are typically derived from readily available chiral amino alcohols. santiago-lab.comnih.gov The auxiliary is acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate formation and subsequent reactions, such as alkylations and aldol (B89426) condensations. santiago-lab.comwilliams.edu The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. santiago-lab.com
A key strategy for synthesizing chiral cyclopropanecarboxaldehydes, which are direct precursors to compounds like this compound, employs a three-step sequence involving an Evans auxiliary:
Asymmetric Aldol Condensation: The boron enolate of an N-acyl oxazolidinone (e.g., (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one) reacts with an α,β-unsaturated aldehyde. This reaction proceeds with high diastereoselectivity to form the syn-aldol adduct, establishing a temporary β-hydroxyl stereocenter. rsc.org
Directed Cyclopropanation: The hydroxyl group in the aldol product then directs a subsequent cyclopropanation reaction (e.g., a Simmons-Smith reaction) of the alkene functionality. This substrate-controlled reaction is highly diastereoselective, yielding a cyclopropyl-aldol. rsc.org
Retro-Aldol Cleavage and Auxiliary Removal: Finally, a retro-aldol reaction is performed to cleave the C-C bond formed in the first step. This process simultaneously removes the chiral auxiliary and reveals the desired chiral cyclopropanecarboxaldehyde (B31225) with high enantiomeric purity (>95% ee). rsc.org This methodology demonstrates how a temporary stereocenter, installed via an auxiliary-controlled reaction, can direct the formation of a second, permanent stereocenter. rsc.org
Table 1: Asymmetric Synthesis of Chiral Cyclopropane-Carboxaldehydes via Evans Auxiliary
| Aldehyde Substrate | Product Configuration | Diastereoselectivity (de) of Cyclopropanation | Enantiomeric Excess (ee) of Final Aldehyde |
| Cinnamaldehyde | (1R,2R) | High | >95% |
| Crotonaldehyde | (1R,2R) | High | >95% |
| Methacrolein | (R) | High | >95% |
Data derived from the temporary stereocenter approach described by a novel way of combining chiral auxiliaries and substrate directable reactions. rsc.org
The rigid, bicyclic structure of camphor (B46023) makes it an excellent scaffold for the design of chiral auxiliaries. figshare.comnih.gov These auxiliaries have been successfully applied in a variety of asymmetric transformations, including cyclopropanation reactions, by imparting a high degree of facial selectivity.
One effective approach involves the diastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated acetals. In this method, an α,β-unsaturated aldehyde is first reacted with a novel diol derived from camphor, phenyl 2,3-dihydroxybornane-10-sulfonate, to form a chiral acetal. The camphor-derived moiety effectively blocks one face of the double bond, directing the cyclopropanating agent (e.g., from diethylzinc and diiodomethane) to the opposite face. This method has been shown to proceed with exceptional diastereoselectivity, achieving >99% de. rsc.org
Another strategy utilizes a camphorpyrazolidinone auxiliary attached to an α,β-unsaturated amide. The addition of a carbene, such as dichlorocarbene (B158193) generated under phase-transfer conditions, to the double bond results in the formation of a gem-dichlorocyclopropane. The stereochemical outcome is controlled by the chiral auxiliary, leading to the formation of one diastereomer in preference to the other. chemrxiv.orgresearchgate.netchemrxiv.org The diastereomeric excess depends on the substitution pattern of the unsaturated amide.
Table 2: Diastereoselective Dichlorocyclopropanation using a Camphorpyrazolidinone Auxiliary
| α,β-Unsaturated Amide Substituent | Product | Diastereomeric Excess (de) |
| β-Methyl | gem-dichlorocyclopropane | Moderate |
| β-Phenyl | gem-dichlorocyclopropane | High |
| α,β-Dimethyl | gem-dichlorocyclopropane | High |
| No substitution | tetrachloro spiro chemrxiv.orgchemrxiv.orgpentane derivative | High |
Data derived from the addition of dichlorocarbene to α,β-unsaturated amides derived from a chiral camphorpyrazolidinone. chemrxiv.org
Chiral organosilicon compounds have emerged as effective auxiliaries for controlling stereochemistry. A key advantage is the ability to transfer chirality from a silicon stereocenter to a carbon atom in the substrate.
In the context of cyclopropane synthesis, a notable application is the diastereoselective Simmons-Smith cyclopropanation of chiral alkenylsilanols. researchgate.net In this methodology, the substrate is a silanol (B1196071) where the silicon atom is chiral and bears an alkenyl group. The hydroxyl group of the silanol directs the zinc carbenoid reagent, while the chiral environment around the silicon dictates the facial selectivity of the addition to the double bond. This process results in the formation of a cyclopropylsilanol with a high degree of diastereoselectivity, effectively transferring the stereochemical information from the silicon auxiliary to the newly formed cyclopropane ring. researchgate.netresearchgate.net The resulting cyclopropylsilanol can be subsequently converted to the corresponding cyclopropanol (B106826) via Tamao oxidation, with the silicon-carbon bond being replaced by a carbon-oxygen bond. researchgate.net Chiral silicon groups have demonstrated the ability to induce π-facial selectivities as high as 98:2 in related reactions. figshare.com
Table 3: Diastereoselective Simmons-Smith Cyclopropanation of Chiral Alkenylsilanols
| Alkenylsilanol Substrate | Diastereomeric Ratio (dr) of Cyclopropylsilanol |
| Chiral (E)-alkenylsilanol | High (specific ratio dependent on substrate) |
| Chiral (Z)-alkenylsilanol | High (specific ratio dependent on substrate) |
Data based on the principle of chirality transfer from silicon to carbon via diastereoselective Simmons-Smith cyclopropanation. researchgate.net
Enzymatic and Biocatalytic Approaches to Enantioselective Synthesis
Biocatalysis offers a powerful alternative to traditional chemical methods for asymmetric synthesis. Enzymes operate under mild conditions (pH, temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amides like this compound, nitrile-converting enzymes are particularly relevant.
Microorganisms of the genus Rhodococcus are well-known for possessing robust enzymatic systems capable of nitrile hydrolysis. psu.edunih.gov Many strains contain both a nitrile hydratase, which converts a nitrile to an amide, and an amidase, which can further hydrolyze the amide to a carboxylic acid. nih.govnih.gov By exploiting the different reaction rates and enantioselectivities of these enzymes, a kinetic resolution of a racemic nitrile can be achieved.
The strain Rhodococcus sp. AJ270, in particular, has been shown to be an effective biocatalyst for the enantioselective hydrolysis of various nitriles, including cyclopropane derivatives. researchgate.netnih.govrsc.org When racemic cis-2-arylcyclopropanecarbonitriles are treated with whole cells of Rhodococcus sp. AJ270, a highly enantioselective hydrolysis occurs. One enantiomer of the nitrile is preferentially converted to the corresponding amide and then to the acid, leaving the other enantiomer of the nitrile unreacted or enriched. This process can yield both the chiral amide and the corresponding chiral acid with enantiomeric excesses (ee) often exceeding 99%. researchgate.net
Research on the purified nitrile hydratase from Rhodococcus sp. AJ270 has demonstrated its capability to hydrate (B1144303) a broad range of aliphatic and aromatic nitriles. nih.gov Notably, the enzyme was used to hydrate trans-2,2-dimethyl-3-phenylcyclopropanecarbonitrile, yielding the corresponding amide with an enantiomeric excess of 84.7%. nih.gov This demonstrates the enzyme's intrinsic ability to recognize and selectively process chiral cyclopropyl (B3062369) substrates, making it a valuable tool for accessing enantiopure cyclopropanecarboxamides.
Table 4: Enantioselective Hydrolysis of Cyclopropane Nitriles by Rhodococcus sp. AJ270
| Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |
| rac-cis-2-Arylcyclopropanecarbonitriles | (R)-Amide and (S)-Acid (example) | >99% | researchgate.net |
| trans-2,2-Dimethyl-3-phenylcyclopropanecarbonitrile | Corresponding Amide | 84.7% | nih.gov |
Substrate-Directed Stereocontrol in Cyclopropane Formation
Substrate-directed stereocontrol is a powerful strategy in which the existing stereochemistry of a starting material dictates the stereochemical outcome of a new stereocenter formed during a reaction. In the context of cyclopropane formation, the substituents on the alkene substrate can direct the approach of the cyclopropanating agent, leading to a specific diastereomer.
For instance, in Simmons-Smith cyclopropanation reactions, the presence of an allylic or homoallylic alcohol group on the alkene substrate can direct the zinc carbenoid to the same face of the double bond, resulting in syn-cyclopropanation. This is due to the formation of a coordinating complex between the hydroxyl group and the zinc reagent. This approach has been successfully employed in the synthesis of halocyclopropyl alcohols with high diastereoselectivity (>20:1 dr). nih.gov
The stereochemical configuration of the double bond in the starting alkene is also crucial. Cyclopropanation is a stereospecific reaction, meaning that the stereochemistry of the alkene is conserved in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-cyclopropane, where the substituents are on the same side of the ring, while a trans-alkene will result in a trans-cyclopropane. masterorganicchemistry.com
Diastereoselective and Enantioselective Control Mechanisms in Cyclopropanation
Achieving high levels of both diastereoselectivity and enantioselectivity is a key goal in modern cyclopropane synthesis. This is often accomplished through the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules.
Catalytic Asymmetric Cyclopropanation:
Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govorganic-chemistry.org Chiral ligands attached to the metal center create a chiral pocket that influences the trajectory of the carbene transfer to the alkene, leading to the preferential formation of one enantiomer.
For example, cobalt(II) complexes of D2-symmetric chiral porphyrins have proven effective in catalyzing the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates, affording cyclopropane products with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, engineered myoglobin (B1173299) enzymes have been utilized for the highly stereoselective synthesis of nitrile-substituted cyclopropanes from diazoacetonitrile and various olefins, achieving up to 99.9% de and ee. rochester.edu Engineered carbene transferases have also been developed for the enantiodivergent synthesis of cyclopropylphosphonates. rochester.edu
The choice of ligand can also influence diastereoselectivity. In rhodium-catalyzed cyclopropanations with α-alkyl-α-diazoesters, the use of sterically demanding carboxylate ligands like triphenylacetate (TPA) can suppress β-hydride elimination and impart high diastereoselectivity. organic-chemistry.org
Interactive Data Table: Examples of Catalytic Asymmetric Cyclopropanation
| Catalyst System | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cobalt(II)-chiral porphyrin | Aromatic and aliphatic olefins | α-cyanodiazoacetates | High | High | organic-chemistry.org |
| Engineered Myoglobin | Various olefins | Diazoacetonitrile | up to >99% de | up to >99% ee | rochester.edu |
| Rhodium(II)-triphenylacetate | Alkenes | α-alkyl-α-diazoesters | High | N/A | organic-chemistry.org |
| Engineered Carbene Transferase | Olefins | Phosphonyl diazo compound | >99% de | 98-99% ee | rochester.edu |
Resolution Techniques for Chiral this compound Precursors (e.g., Classical Resolution with Quinine)
Classical resolution is a traditional yet effective method for separating enantiomers. This technique involves reacting a racemic mixture of a chiral acid or amine with a single enantiomer of a chiral resolving agent, such as an alkaloid like quinine (B1679958) or brucine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid or base to regenerate the enantiomerically pure starting material and recover the resolving agent.
While specific examples for the resolution of 2-methylcyclopropanecarboxylic acid precursors using quinine were not found in the provided search results, this classical method is a well-established technique for resolving chiral carboxylic acids and would be a viable approach. The general principle involves the formation of diastereomeric salts between the racemic carboxylic acid and the chiral base (quinine), followed by separation and recovery of the desired enantiomer.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs aims to create more sustainable and environmentally friendly processes. uniroma1.it This involves optimizing reactions to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. youtube.com
Atom Economy Optimization in Cyclopropane Formation
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Cycloaddition reactions are inherently atom-economical as they involve the formation of new bonds without the loss of atoms. nih.govacs.org
In the context of cyclopropane synthesis, addition reactions are excellent candidates for designing atom-efficient processes. buecher.de For example, the catalyst-free cyclopropanation of electron-deficient alkenes with ethyl diazoacetate proceeds via a Michael-induced ring closure, eliminating the need for stoichiometric reagents and minimizing waste, thereby achieving a higher atom economy. buecher.de Similarly, palladium-catalyzed direct cyanoesterification of cyclopropenes provides a highly atom-economic and diastereoselective route to cyclopropanecarbonitriles. organic-chemistry.org
The goal is to design synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. acs.org
Minimization of Derivatives and Protecting Group Strategies
In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block certain reactive sites to achieve chemoselectivity. youtube.com However, modern synthetic strategies aim to minimize or eliminate the need for protecting groups. This can be achieved through the use of highly selective catalysts or by carefully designing the synthetic route to avoid reactions at sensitive functional groups. For instance, the use of enzymes can often circumvent the need for protecting groups due to their high specificity for reacting at a particular site on a molecule. acs.org In some cases, a protecting group can be incorporated into the synthetic design in a way that it serves a dual purpose, for example, as a directing group in a subsequent reaction.
Selection of Environmentally Benign Solvents and Reaction Media (e.g., Supercritical CO2, Water, Ionic Liquids)
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material used in a chemical process and contribute significantly to waste and environmental impact. nih.govthecalculatedchemist.com The ideal green solvent is non-toxic, non-flammable, readily available, and easily recyclable. thecalculatedchemist.com
Water, supercritical carbon dioxide (scCO2), and ionic liquids are prominent examples of environmentally benign reaction media. nih.gov Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. The in-situ generation of ethyl diazoacetate in water for the cyclopropanation of styrene (B11656) has been reported, with product yields comparable to those obtained in traditional chlorinated solvents like dichloromethane. researchgate.net
Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. Its low viscosity and high diffusivity can lead to enhanced reaction rates. Ionic liquids, which are salts that are liquid at or near room temperature, have negligible vapor pressure, reducing air pollution.
The development of reactions that can be performed in these alternative solvents, or even in the absence of a solvent (neat reactions), is a key area of research in green chemistry. nih.gov
Development of Sustainable Catalytic Systems
The development of sustainable catalytic systems aims to reduce the environmental impact of chemical synthesis by utilizing catalysts that are efficient, selective, recyclable, and derived from abundant, non-toxic materials. nih.gov Key strategies in the context of cyclopropane synthesis include the use of heterogeneous catalysts, biocatalysis, and earth-abundant metal catalysts, which offer greener alternatives to traditional stoichiometric methods.
One of the core tenets of green chemistry is the preference for catalytic reactions over stoichiometric ones, which minimizes waste by using small amounts of a substance to convert large amounts of reactants. uniroma1.it For cyclopropanation reactions, this involves moving away from classic methods that require stoichiometric amounts of metal reagents. Research has focused on developing catalytic systems that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. For instance, heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous for their ease of recovery. nih.gov
In the realm of sustainable production of heteroatom-containing compounds, significant progress has been made using recyclable heterogeneous non-noble metal catalysts. nih.gov For example, zirconium (Zr) and hafnium (Hf)-containing catalysts have been explored for various transformations due to their acid-base properties and lower toxicity compared to precious metals. nih.gov While not yet specifically demonstrated for this compound, the catalytic transfer hydrogenation of biomass-derived molecules like furfural (B47365) using Zr/Hf-based catalysts highlights the potential of these systems for related syntheses. nih.govrsc.org Another approach involves using biomass-based solid acid catalysts, which are derived from renewable resources like chitosan, for reactions such as esterification, achieving high yields under relatively mild conditions. nih.gov
Biocatalysis represents another pillar of sustainable synthesis. Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous media, offering high selectivity and reducing the need for protecting groups and the use of harsh reagents. While specific enzymatic routes to this compound are not yet established, the development of sustainable platforms for producing other complex molecules, like cyclic peptides, showcases the power of combining recombinant production with enzymatic processing. rsc.org This biomimetic approach significantly reduces the reliance on hazardous solvents and reagents typical of traditional solid-phase peptide synthesis. rsc.org
The following table summarizes various sustainable catalytic approaches applicable to the synthesis of cyclopropane systems and related organic compounds.
| Catalytic Approach | Catalyst Example | Target Transformation | Sustainability Advantages |
| Heterogeneous Catalysis | Zr/Hf-containing metal oxides | Catalytic Transfer Hydrogenation | Recyclable, non-noble metals, acid-base bifunctionality |
| Biomass-derived Catalysts | Sulfonated Chitosan (SiO₂@Cs-SO₃H) | Esterification of Oleic Acid | Renewable source, high acidity, active under mild conditions |
| Biocatalysis / Enzymatic | Asparaginyl Endopeptidases | Peptide Cyclization | Aqueous media, high selectivity, mild conditions, reduces hazardous waste |
These examples underscore a clear trend towards replacing traditional, less sustainable methods with catalytic systems that are not only more environmentally benign but also highly efficient and selective.
Energy Efficient Synthetic Transformations (e.g., Microwave Irradiation)
A key principle of green chemistry is the design of energy-efficient processes. uniroma1.it Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to achieve this, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.net
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. researchgate.net This avoids the slow and inefficient process of conventional heating, where heat is transferred through the vessel walls. The result can be a significant acceleration of chemical reactions. researchgate.net
While specific studies on the microwave-assisted synthesis of this compound are limited, the application of MAOS to a wide range of related heterocyclic and amide-containing compounds demonstrates its potential. For instance, microwave irradiation has been successfully used in the synthesis of coumarin-based triazoles, where it significantly reduced reaction times and improved yields, offering an eco-friendly alternative to conventional heating. nih.gov Similarly, the synthesis of various acetamide (B32628) derivatives under microwave irradiation was achieved in good yields at 65-70 °C, showcasing the efficiency of this technique.
A comparison between conventional heating and microwave-assisted synthesis for a related class of compounds, styrylquinolines, highlights the dramatic improvement in efficiency. The traditional two-step method required refluxing for 3 to 30 hours, whereas the microwave-assisted synthesis was completed in just 6 minutes. researchgate.net This rapid, one-pot synthesis also minimizes the use of solvents and the formation of by-products. researchgate.net
The table below provides a comparative overview of reaction conditions for conventional versus microwave-assisted synthesis for analogous chemical transformations.
| Transformation | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Styrylquinolines | 3-30 hours reflux | 6 minutes | researchgate.net |
| Synthesis of Isoxazole Derivatives | 6-8 hours (58-69% yield) | 6-10 minutes (67-82% yield) | researchgate.net |
| Synthesis of CPO-27-Mg MOF | Conventional Solvothermal | Rapid synthesis with high surface area | nih.gov |
The data clearly indicates that microwave-assisted synthesis is a highly effective method for improving the energy efficiency of reactions leading to complex organic molecules. This technology, considered a green protocol, plays a crucial role in developing sustainable synthetic pathways by reducing energy consumption and augmenting atom economy. researchgate.net
Reaction Mechanisms and Reactivity Investigations of 2 Methylcyclopropanecarboxamide
Mechanistic Pathways of Amide Deprotonation and Functionalization
The deprotonation of the amide group in 2-methylcyclopropanecarboxamide (B1330506) is a critical first step in many of its functionalization reactions. This process, particularly when carried out enantioselectively, opens the door to the synthesis of a wide array of stereochemically defined compounds.
Enantioselective lithiation is a powerful technique for creating chiral carbanions from prochiral starting materials. In the context of amide-containing compounds, this often involves the use of a strong lithium base in the presence of a chiral ligand. The process of proton abstraction is guided by the formation of a complex between the substrate, the lithium base, and the chiral ligand, which directs the base to remove a specific proton, leading to a product with high enantiomeric excess.
The success of these reactions hinges on the ability to control the regioselectivity and stereoselectivity of the deprotonation. For amides, the acidity of the protons adjacent to the carbonyl group makes them susceptible to abstraction. The choice of the base and reaction conditions is crucial to prevent unwanted side reactions and to achieve the desired level of enantioselectivity.
Chiral ligands play a pivotal role in directing the stereochemical course of deprotonation reactions. One of the most well-known and effective chiral ligands for this purpose is (-)-sparteine (B7772259), a naturally occurring alkaloid. princeton.edu When used in conjunction with an organolithium base like n-butyllithium, (-)-sparteine forms a chiral complex that can differentiate between enantiotopic protons.
The mechanism of (-)-sparteine-mediated enantioselective lithiation has been the subject of extensive study. It is understood that (-)-sparteine chelates to the lithium ion, creating a rigid, chiral environment around the base. princeton.edunih.govnih.govnih.gov This chiral complex then approaches the substrate in a way that minimizes steric interactions, leading to the preferential abstraction of one of the two enantiotopic protons. The result is the formation of a configurationally stable organolithium intermediate that can then be trapped by an electrophile to yield a chiral product. nih.gov The enantioselectivity of these reactions is often high, demonstrating the profound influence of the chiral ligand on the reaction pathway. nih.gov Mechanistic investigations have suggested that for certain substrates, the enantiodetermining step at low temperatures is a dynamic thermodynamic resolution. nih.gov
Table 1: Influence of (-)-Sparteine on Enantioselective Lithiation
| Substrate | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|
This table showcases the effectiveness of (-)-sparteine in inducing asymmetry in the lithiation-substitution of an amide substrate.
Stereochemical Evolution During Transformation
The stereochemistry of the starting material, intermediates, and final products in reactions involving this compound is of paramount importance. The rigid, strained cyclopropane (B1198618) ring introduces unique stereochemical considerations that must be carefully managed throughout a synthetic sequence. The development of catalytic methods that allow for remote functionalizations based on alkene isomerization has made progress in recent years. researchgate.net
The stereochemical outcome of a reaction is not only determined by the initial deprotonation step but also by the subsequent electrophilic trapping. The approach of the electrophile to the chiral carbanion can be influenced by steric and electronic factors, and in some cases, the initially formed stereocenter can be epimerized under the reaction conditions. Therefore, a thorough understanding of the entire reaction pathway is necessary to predict and control the final stereochemistry of the product.
Advanced Studies on Transition States and Reaction Intermediates
To gain a deeper understanding of the factors that govern the reactivity and stereoselectivity of this compound, researchers have employed advanced computational and experimental techniques to study the transition states and reaction intermediates. These studies provide a molecular-level picture of the reaction as it unfolds.
Quantum mechanical calculations, such as density functional theory (DFT), have become invaluable tools for mapping out the potential energy surfaces of reactions. nih.govdntb.gov.ua These calculations can be used to determine the structures and energies of transition states, which are the high-energy species that connect reactants and products. nih.govnih.gov By comparing the energies of different possible transition states, it is possible to predict which reaction pathway is most likely to be followed and, therefore, what the stereochemical outcome of the reaction will be. nih.gov For instance, computational studies can shed light on the key elementary steps responsible for reactivity and selectivity, such as identifying an unorthodox phosphine-assisted deprotonation over a more conventional β-hydride elimination. researchgate.net
Experimental techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to detect and characterize transient reaction intermediates. nih.gov For example, heteronuclear NMR has been used to determine the solution structure of lithiated intermediates, revealing them to be configurationally stable monomers. nih.gov These experimental data, when combined with computational results, provide a powerful and comprehensive picture of the reaction mechanism.
Kinetic and Thermodynamic Considerations in this compound Reactivity
In the context of this compound reactivity, both kinetic and thermodynamic factors can play a crucial role. For example, in a deprotonation reaction, the kinetic product is the one that is formed the fastest, while the thermodynamic product is the one that is the most stable. Under certain conditions, it is possible to selectively form one product over the other by carefully controlling the reaction temperature and time.
Kinetic studies, often employing techniques like in-situ infrared spectroscopy, can provide valuable information about the reaction mechanism. nih.gov For instance, determining the reaction order with respect to each reactant can help to elucidate the composition of the rate-determining transition state. nih.govnih.gov The measurement of kinetic isotope effects, where the rate of reaction is compared for a substrate containing a heavier isotope, can also provide insight into bond-breaking and bond-forming steps in the mechanism. nih.govnih.gov A large deuterium (B1214612) isotope effect, for example, is consistent with C-H bond breaking in the rate-determining step and can be indicative of quantum mechanical tunneling. nih.gov
Table 2: Key Kinetic and Thermodynamic Parameters
| Parameter | Significance | Method of Determination |
|---|---|---|
| Activation Energy (Ea) | Determines the reaction rate. | Arrhenius plots from temperature-dependent rate studies. youtube.com |
| Gibbs Free Energy (ΔG) | Determines the position of equilibrium. | Measurement of equilibrium concentrations. youtube.com |
| Reaction Order | Elucidates the composition of the rate-determining step. | Varying reactant concentrations and monitoring the reaction rate. nih.govnih.gov |
This table outlines important parameters that are investigated to understand the reactivity of chemical compounds like this compound.
Computational Chemistry and Theoretical Studies on 2 Methylcyclopropanecarboxamide
Quantum Chemical Calculations of Reaction Energetics and Pathways
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the elucidation of reaction pathways. These computational approaches provide a molecular-level understanding of the transformations involving 2-Methylcyclopropanecarboxamide (B1330506).
Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311+G*)
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a triple-zeta basis set augmented with diffuse and polarization functions like 6-311+G, has been successfully employed to study reactions of cyclopropanecarboxamides. acs.orgacs.org For instance, in the enantioselective deprotonation of the closely related N,N-diisopropyl-1-methylcyclopropanecarboxamide, calculations at the B3LYP/6-311+G level of theory were instrumental in locating and characterizing the energies of numerous transition states and intermediate complexes. acs.orgacs.org These calculations revealed the activation energies for the abstraction of pro-chiral protons, providing a quantitative basis for understanding the reaction's feasibility and selectivity. The application of this level of theory to this compound would similarly allow for the precise calculation of energies for reactants, transition states, intermediates, and products, thereby mapping out the energetic landscape of its reactions.
Prediction and Rationalization of Stereoselectivity
Computational chemistry provides a powerful framework for both predicting and rationalizing the stereoselectivity of chemical reactions. acs.org For reactions involving this compound, where new stereocenters can be formed, theoretical calculations can pinpoint the origins of stereochemical control.
In the enantioselective deprotonation of the analogous N,N-diisopropyl-1-methylcyclopropanecarboxamide, computational analysis showed that the lowest energy intermediate complex was also the one that led to the lowest activation energy for the abstraction of the pro-S hydrogen. acs.org This finding was in excellent agreement with experimental observations. By comparing the activation energies for the abstraction of the pro-R and pro-S hydrogens from the various intermediate complexes, a clear picture of the factors governing enantioselectivity emerges. These studies highlight that the conformational arrangement of the amide's substituent groups plays a critical role in dictating the facial selectivity of the deprotonation. acs.org Similar computational approaches for this compound would enable the a priori prediction of the stereochemical outcome of its reactions and provide a detailed understanding of the transition state interactions that control it.
Investigation of Steric and Electronic Effects on Reactivity
The reactivity of this compound is intricately influenced by a combination of steric and electronic effects. Computational methods allow for the systematic dissection of these effects. The conformations of the substituents on the amide nitrogen, for example, have been shown to exert a significant influence on the enantioselectivity of lithiation in related systems. acs.org This is a direct consequence of the steric interactions within the transition state assemblies.
Electron-withdrawing or -donating substituents on the cyclopropane (B1198618) ring or the amide moiety can also modulate the reactivity of the molecule. rsc.org Computational studies can quantify these electronic effects by analyzing changes in the electron density distribution, orbital energies, and partial atomic charges upon substitution. For instance, a parabolic Hammett plot, which can be rationalized through computational analysis of the transition state structures, has been observed in the ring-opening reactions of other electrophilic cyclopropanes, indicating a change in the rate-determining step or transition state electronics with varying substituents. rsc.org
Role of 2 Methylcyclopropanecarboxamide As a Building Block in Advanced Organic Synthesis
Strategic Integration into Complex Molecular Architectures
The incorporation of the 2-methylcyclopropyl moiety into larger, more complex molecules is a strategic approach to introduce conformational rigidity and unique three-dimensional structures. This is particularly valuable in medicinal chemistry, where the precise spatial arrangement of functional groups is critical for biological activity. The cyclopropane (B1198618) ring can act as a bioisosteric replacement for other common groups, such as gem-dimethyl groups or alkenes, offering a different conformational profile that can lead to improved potency or selectivity of a drug candidate.
The synthesis of complex molecules often involves the use of specialized building blocks that bring pre-defined stereochemistry and functionality. In this context, enantiomerically pure 2-Methylcyclopropanecarboxamide (B1330506) derivatives serve as valuable chiral synthons. For instance, the diastereoselective synthesis of substituted cyclopropanes can be achieved, and these can then be incorporated into a larger molecule, transferring their stereochemical information to the final product.
| Precursor | Reaction Type | Resulting Moiety | Application in Complex Molecules |
| Chiral 2-methylcyclopropylamine | Amide Coupling | This compound derivative | Introduction of a conformationally restricted diamine surrogate. |
| Substituted 2-methylcyclopropanecarboxylic acid | Peptide Coupling | Peptidomimetic with a cyclopropyl (B3062369) backbone | Mimicking peptide turns and folds. |
| Halogenated this compound | Cross-Coupling Reactions | Functionalized cyclopropyl scaffold | Building block for combinatorial libraries. |
Utility in Multi-Step Synthetic Sequences and Cascades
The utility of this compound extends beyond its simple incorporation as a static structural element. The strained ring system can participate in a variety of multi-step synthetic sequences and cascade reactions, allowing for the rapid construction of molecular complexity from a relatively simple starting material.
A key feature of cyclopropanes is their ability to undergo ring-opening reactions under specific conditions. This reactivity can be strategically employed in a synthetic sequence. For example, a multi-step synthesis could involve the initial incorporation of the 2-methylcyclopropyl group, which then undergoes a stereospecific ring-opening at a later stage to reveal a more complex acyclic or larger ring structure. This approach allows for the controlled installation of multiple stereocenters in a single transformation.
Cascade reactions, where a single event triggers a series of subsequent bond-forming or bond-breaking events, are a powerful tool in modern organic synthesis. The energy stored in the strained cyclopropane ring of this compound derivatives can be the driving force for such cascades. For instance, the activation of the amide group or the cyclopropane ring itself can initiate a cascade of reactions, leading to the formation of polycyclic systems in a single synthetic operation.
Table of Multi-Step Sequences Involving this compound Derivatives:
| Starting Material | Key Transformation(s) | Intermediate/Product Type | Synthetic Advantage |
| N-activated this compound | Nucleophilic ring-opening | γ-substituted amide | Controlled introduction of a quaternary center. |
| 2-Methylcyclopropyl radical precursor | Radical cascade cyclization | Polycyclic lactam | Rapid assembly of complex heterocyclic scaffolds. |
| Donor-acceptor cyclopropane derived from this compound | Lewis acid-catalyzed rearrangement | Functionalized cyclopentene | Access to five-membered rings with high stereocontrol. |
Development of Novel Methodologies Utilizing this compound Scaffolds
The unique reactivity and structural features of this compound have also spurred the development of novel synthetic methodologies. Chemists are continually exploring new ways to activate and transform the cyclopropane ring and its substituents, leading to new tools for organic synthesis.
One area of active research is the development of new catalytic methods for the asymmetric synthesis and functionalization of 2-methylcyclopropanes. This includes the development of new ligands for transition metal catalysts that can control the stereochemical outcome of cyclopropanation reactions, as well as methods for the enantioselective functionalization of pre-existing this compound scaffolds.
Furthermore, the this compound framework is being used as a platform for the discovery of new chemical reactions. By systematically studying the reactivity of this scaffold under various conditions, chemists can uncover new reaction pathways and develop new synthetic transformations that can be applied to a broader range of substrates. These new methodologies not only expand the synthetic chemist's toolbox but also open up new avenues for the synthesis of novel and complex molecules.
Advanced Spectroscopic Analysis for Mechanistic Elucidation of 2 Methylcyclopropanecarboxamide Transformations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural and stereochemical elucidation of 2-methylcyclopropanecarboxamide (B1330506). Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the three-dimensional arrangement of the molecule.
In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal coupling, providing key information on their relative stereochemistry (cis/trans). The methyl group protons typically appear as a doublet, coupled to the adjacent methine proton. The amide protons (-CONH₂) can show distinct resonances, which may be broadened due to quadrupole effects of the nitrogen atom and chemical exchange.
¹³C NMR spectroscopy is equally vital for structural confirmation. The number of distinct signals reveals the symmetry of the molecule. The chemical shifts of the cyclopropyl (B3062369) carbons are characteristically found in the upfield region of the spectrum, while the carbonyl carbon of the amide group appears significantly downfield. For instance, in related structures like 2-methylpropanal, the methyl group carbons resonate at approximately 15.5 ppm, the CH group carbon at 41.9 ppm, and the carbonyl carbon at 204.9 ppm docbrown.info. Similar trends would be expected for this compound, with the strained cyclopropyl ring carbons having unique chemical shifts.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for definitive assignments. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, providing a robust method for assigning carbon resonances based on their attached protons nih.gov. For complex stereochemical problems, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximity of protons, which is crucial for establishing the relative configuration of the methyl group and the carboxamide functionality on the cyclopropane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175-180 |
| CH (cyclopropyl) | ~1.2-1.6 | ~20-30 |
| CH₂ (cyclopropyl) | ~0.5-1.2 | ~10-20 |
| CH₃ | ~1.0-1.3 (d) | ~15-25 |
| NH₂ | ~5.0-7.0 (br s) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 'br s' denotes a broad singlet.
Mass Spectrometry for Reaction Monitoring and Identification of Intermediates
Mass spectrometry (MS) is a highly sensitive technique for monitoring the progress of chemical reactions involving this compound and for identifying transient intermediates. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of reactants, products, and intermediates, which can then be analyzed by their mass-to-charge ratio (m/z).
For reaction monitoring, tandem mass spectrometry techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are particularly powerful. wikipedia.orgcapes.gov.br In SRM/MRM, a specific precursor ion (e.g., the molecular ion of this compound or a reaction intermediate) is selected, fragmented, and a specific fragment ion is monitored. wikipedia.orgnih.gov This highly selective and sensitive method allows for the quantification of specific species in a complex reaction mixture over time, providing valuable kinetic data. wikipedia.orgnih.govyoutube.com For instance, in a transformation of this compound, one could monitor the decrease in the signal corresponding to its molecular ion while simultaneously tracking the appearance of the product's molecular ion.
The identification of reaction intermediates is crucial for elucidating reaction mechanisms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks in the mass spectrum. This is invaluable for proposing structures of transient species formed during a reaction. Fragmentation patterns obtained from MS/MS experiments offer further structural information, helping to piece together the connectivity of the intermediate.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the analysis of functional groups in this compound and for gaining mechanistic insights into its transformations. These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses.
The infrared spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The amide group gives rise to several distinct vibrations, including:
N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, often as two bands for a primary amide.
C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding. spectroscopyonline.com
N-H bending (Amide II band): Occurring around 1550-1640 cm⁻¹.
The cyclopropane ring also has characteristic vibrational modes. C-H stretching vibrations of the cyclopropyl group are typically found at higher wavenumbers (around 3000-3100 cm⁻¹) compared to those in unstrained alkanes. docbrown.info The ring deformation modes, or "ring breathing," appear in the fingerprint region of the spectrum and are indicative of the three-membered ring structure. docbrown.info
Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric "ring breathing" mode of the cyclopropane ring is often a strong and characteristic Raman band.
By monitoring changes in the vibrational spectra during a reaction, one can follow the disappearance of reactant functional groups and the appearance of product functional groups. For instance, a reaction involving the opening of the cyclopropane ring would lead to the disappearance of the characteristic ring modes and the appearance of new bands corresponding to the resulting acyclic structure.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3100-3500 |
| Amide (C=O) | Stretching (Amide I) | 1630-1680 |
| Amide (N-H) | Bending (Amide II) | 1550-1640 |
| Cyclopropyl (C-H) | Stretching | 3000-3100 |
| Cyclopropyl | Ring Deformation | Fingerprint Region |
| Methyl (C-H) | Stretching | ~2850-2960 |
Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information and Bonding Analysis
Electron Energy-Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), is a powerful technique for obtaining local chemical and bonding information at high spatial resolution. wikipedia.org While less commonly used for small molecules like this compound in isolation, it can provide valuable insights when the molecule is part of a larger assembly, such as in a polymer matrix or adsorbed on a surface.
EELS analyzes the energy lost by electrons as they pass through a sample. wikipedia.org This energy loss is characteristic of the elements present and their bonding environment. The core-loss region of the EELS spectrum arises from the excitation of core electrons to unoccupied states and provides elemental identification and information about the local chemical environment. nih.gov For this compound, the K-edges of carbon, nitrogen, and oxygen can be analyzed. The fine structure near the edge (Energy Loss Near Edge Structure, ELNES) is sensitive to the oxidation state, coordination, and bonding of the atom. kyoto-u.ac.jp
The low-loss region of the EELS spectrum provides information about valence electron excitations, such as plasmons and interband transitions. wikipedia.org These features are related to the electronic properties of the material. For organic materials, EELS can be challenging due to potential radiation damage. nih.gov However, recent advancements in instrumentation and low-dose techniques are expanding its applicability to sensitive samples. kyoto-u.ac.jp
Integration of Spectroscopic Data with Computational Models for Mechanistic Validation
The elucidation of complex reaction mechanisms is significantly enhanced by integrating experimental spectroscopic data with computational models. aip.orgunibo.it Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the structures of reactants, transition states, and products, as well as to predict their spectroscopic properties.
For instance, theoretical calculations can predict NMR chemical shifts and coupling constants for different possible stereoisomers of this compound, which can then be compared with experimental data for definitive stereochemical assignment. acs.org Similarly, vibrational frequencies and intensities can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes and to confirm the structure of reaction intermediates. nih.gov
In the context of reaction mechanisms, computational modeling can map out the entire potential energy surface of a transformation. rsc.org This allows for the identification of the most likely reaction pathways and the characterization of the transition state structures. The calculated energetic barriers can be correlated with experimentally determined reaction rates. Furthermore, the predicted spectroscopic signatures of proposed intermediates can be compared with experimental data from techniques like mass spectrometry to validate their existence. This synergistic approach, combining the predictive power of computational chemistry with the detailed experimental information from various spectroscopic techniques, provides a robust framework for the comprehensive mechanistic elucidation of transformations involving this compound. aip.orgchemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
